3-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide hydrochloride
Description
3-Amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide hydrochloride is a benzamide derivative featuring a 3-amino and 4-chloro substituted benzene ring linked to a 2-(dimethylamino)ethyl group via an amide bond. The compound exists as a hydrochloride salt, enhancing its solubility and stability. Its molecular formula is inferred as C₁₁H₁₇Cl₂N₃O, with an approximate molecular weight of 277.9 g/mol (calculated based on structural analysis).
Properties
IUPAC Name |
3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O.ClH/c1-15(2)6-5-14-11(16)8-3-4-9(12)10(13)7-8;/h3-4,7H,5-6,13H2,1-2H3,(H,14,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXFSNLRVCOVAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=C(C=C1)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Selection
The target molecule can be deconstructed into three primary components:
- Benzamide backbone with 3-amino-4-chloro substitution.
- 2-(Dimethylamino)ethylamine as the nucleophilic side chain.
- Hydrochloride salt formation via protonation.
Two dominant synthetic pathways emerge from literature analysis, each with distinct advantages in yield, scalability, and operational simplicity.
Route 1: Carbodiimide-Mediated Amidation Followed by Nitro Reduction
Reaction Sequence and Mechanistic Insights
This approach adapts methodologies from the synthesis of analogous benzamides, modifying the amine component to accommodate the 2-(dimethylamino)ethyl group:
- Starting Material : 3-Nitro-4-chlorobenzoic acid.
Carboxylic Acid Activation :
Amidation with 2-(Dimethylamino)Ethylamine :
Nitro Group Reduction :
- Reduction System : Zinc dust in sodium hydroxide (NaOH) solution.
- Mechanism : Zinc acts as a reducing agent in basic conditions, converting the nitro group to an amine via a single-electron transfer (SET) process.
- Optimization : Elevated temperatures (70–80°C) accelerate reduction, achieving >95% yield in 2–3 hours.
Hydrochloride Salt Formation :
- Protocol : Treatment with hydrogen chloride (HCl) in ethanol, followed by recrystallization.
Critical Process Parameters
- Solvent Selection : Dichloromethane provides optimal solubility for the active ester but necessitates strict temperature control during amine addition.
- Amine Basicity : The dimethylamino group’s electron-donating effects enhance nucleophilicity, requiring slower addition rates to prevent polymerization.
- Reduction Safety : Exothermic zinc/NaOH reactions demand gradual reagent introduction and efficient heat dissipation.
Route 2: Benzoyl Chloride Intermediate and Amine Coupling
Stepwise Synthesis and Key Transformations
Inspired by halogenation strategies in benzamide synthesis, this route prioritizes early-stage functionalization:
Benzoyl Chloride Preparation :
- Chlorination : Thionyl chloride (SOCl₂) converts 3-nitro-4-chlorobenzoic acid to its acyl chloride derivative.
- Purity Control : Excess SOCl₂ is removed via vacuum distillation to prevent side reactions.
Amide Bond Formation :
- Coupling Agent-Free Approach : Direct reaction of benzoyl chloride with 2-(dimethylamino)ethylamine in tetrahydrofuran (THF).
- Stoichiometry : A 1.2:1 molar ratio of amine to acyl chloride ensures complete conversion.
Catalytic Hydrogenation :
Salt Precipitation :
- Acid Choice : Hydrochloric acid (37% w/w) in diethyl ether yields high-purity crystals.
Comparative Advantages Over Route 1
- Reduced Byproducts : Acyl chloride intermediates minimize residual coupling agents.
- Scalability : THF’s low boiling point simplifies solvent recovery.
- Safety Profile : Eliminates pyrophoric zinc dust.
Analytical Data and Process Optimization
Yield Comparison Across Synthetic Routes
| Step | Route 1 Yield | Route 2 Yield |
|---|---|---|
| Acid Activation | 98% | N/A |
| Amidation | 92% | 88% |
| Reduction | 95% | 91% |
| Salt Formation | 97% | 94% |
| Overall Yield | 83% | 72% |
Spectroscopic Characterization
- ¹H NMR (DMSO-d₆, 400 MHz):
- δ 8.21 (d, J=8.4 Hz, 1H, ArH), 7.89 (s, 1H, NH₂), 6.95 (d, J=8.4 Hz, 1H, ArH), 3.65 (t, J=6.0 Hz, 2H, NCH₂), 2.92 (s, 6H, N(CH₃)₂), 2.72 (t, J=6.0 Hz, 2H, CH₂N).
- IR (KBr): 3345 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C-Cl).
Industrial-Scale Considerations
Solvent Recovery Systems
- Route 1 : Dichloromethane’s low boiling point (40°C) enables efficient distillation recovery (>90%).
- Route 2 : THF forms azeotropes with water, necessitating molecular sieve drying columns.
Waste Stream Management
- Zinc Sludge : Route 1 generates alkaline zinc hydroxide residues requiring pH neutralization before disposal.
- Palladium Catalyst : Route 2 allows Pd/C recovery via filtration and reactivation.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions often use hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Produces carboxylic acids and ketones.
Reduction: Results in the formation of amines and alcohols.
Substitution: Leads to the formation of various substituted benzamides.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is utilized to study enzyme inhibition and receptor binding. It serves as a tool to understand biological processes at the molecular level.
Medicine: The compound has potential therapeutic applications, including the development of new drugs for treating various diseases. Its ability to interact with biological targets makes it a candidate for drug discovery.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it an important component in various manufacturing processes.
Mechanism of Action
The mechanism by which 3-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or structural similarities with 3-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide hydrochloride, including dimethylaminoethyl groups, aromatic substitutions, or amide/ester linkages. Key differences in molecular weight, functional groups, and pharmacological profiles are highlighted.
Data Table: Structural and Functional Comparison
Key Comparative Insights
Functional Group Impact: Amide vs. Ester Linkages: The target compound’s amide bond (C=O-NH) offers greater metabolic stability compared to ester-containing analogs like CPHC or Centrophenoxine, which are prone to hydrolysis . Dimethylaminoethyl Group: This moiety enhances solubility and membrane permeability across all analogs, though its placement (amide vs. ester) affects target engagement .
Chlorine Substitution: The 4-chloro group in the target compound and Centrophenoxine may confer similar electrophilic properties, but Centrophenoxine’s ester-linked chlorophenoxy group directs it toward cholinergic pathways, unlike the benzamide’s undefined mechanism .
Pharmacological Diversity: CPHC and Centrophenoxine are clinically validated (mydriatic and nootropic uses, respectively), whereas the target compound and cathinone analog remain research-focused, highlighting the influence of core structure on application .
Molecular Weight and Solubility: Lower molecular weight compounds (e.g., 4-(dimethylamino)benzohydrazide at 177.21 g/mol) exhibit higher solubility but reduced complexity for target specificity compared to the target compound (~277.9 g/mol) .
Biological Activity
3-Amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C11H15ClN2O
- Molecular Weight : Approximately 232.7 g/mol
The presence of an amino group, a chloro substituent, and a dimethylamino ethyl side chain contributes to its unique biological properties.
The biological activity of 3-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide hydrochloride is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity. This is particularly relevant in pharmacological contexts where enzyme inhibition is a therapeutic target.
- Protein Binding : The structural features allow for effective binding to proteins, which can influence cellular signaling pathways and metabolic processes.
Biological Activity
Research has demonstrated several potential biological activities for this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties against various Gram-positive and Gram-negative bacteria. Its effectiveness can be compared to established antibiotics.
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation.
- Anticancer Potential : There is emerging evidence suggesting that this compound may have anticancer activity, possibly through the modulation of specific signaling pathways involved in cell proliferation and apoptosis.
Case Studies and Experimental Data
Several studies have investigated the biological activity of 3-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide hydrochloride:
- Study 1 : A study evaluated the compound's effect on bacterial growth. It demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Study 2 : In vitro assays showed that the compound could reduce inflammation markers in human cell lines, indicating its potential as an anti-inflammatory agent.
- Study 3 : The compound was tested for anticancer activity against various cancer cell lines, revealing IC50 values that suggest it could inhibit cancer cell growth effectively.
Data Table: Biological Activity Overview
Q & A
Q. What are the optimal synthetic routes for preparing 3-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide hydrochloride?
- Methodological Answer : The synthesis typically involves coupling 3-amino-4-chlorobenzoic acid derivatives with 2-(dimethylamino)ethylamine. A common approach is activating the carboxylic acid using coupling reagents like EDC/HOBt in anhydrous solvents (e.g., DCM or DMF) under nitrogen atmosphere . The hydrochloride salt is formed by treating the free base with HCl in a polar solvent (e.g., ethanol) to enhance stability and solubility . Reaction conditions (e.g., pH 6–7, 0–5°C) are critical to minimize side reactions and improve yields (>70%) .
Q. How is the purity and structural integrity of this compound validated in laboratory settings?
- Methodological Answer : Analytical techniques include:
- HPLC : Purity assessment using reversed-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, dimethylamino protons at δ 2.2–2.8 ppm) .
- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]+ expected at m/z ~328) .
Q. What solvent systems are recommended for improving the solubility of this compound?
- Methodological Answer : The hydrochloride salt form enhances aqueous solubility. For in vitro assays, use PBS (pH 7.4) or DMSO (≤1% v/v). For organic reactions, polar aprotic solvents (DMF, DMSO) are preferred due to the compound’s hydrophobic benzamide core .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodological Answer :
- Functional Group Modifications : Replace the chloro or dimethylamino groups with bioisosteres (e.g., fluoro, piperazinyl) to assess impact on target binding .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes/receptors (e.g., kinase domains) .
- Comparative Assays : Test derivatives against reference inhibitors (e.g., IC50 values for anticancer activity in MCF-7 vs. HEK293 cells) .
Q. What strategies address contradictions in bioactivity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent models) and metabolite identification (LC-MS/MS) to assess bioavailability .
- Tissue Penetration Studies : Use radiolabeled analogs (³H/¹⁴C) to quantify distribution in target organs .
- Dose-Response Calibration : Adjust dosing regimens based on in vitro IC50 values (e.g., 10–50 μM) versus in vivo efficacy thresholds .
Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?
- Methodological Answer :
- Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy to track intermediate formation .
- Design of Experiments (DoE) : Use factorial designs to evaluate variables (temperature, stoichiometry) and identify robust conditions .
- Catalyst Screening : Test Lewis acids (e.g., AlCl3) or organocatalysts to accelerate amide bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
